
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates, related to Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate, are synthesized using Knoevenagel reactions and used in Diels–Alder cycloaddition reactions. These reactions occur at room temperature and result in racemic cycloadducts, with endo stereochemistry confirmed by NOE experiments and X-ray analysis (Goumont et al., 1999).
Applications in Polymerization
Ethyl 2-[1-((2-tetrahydrofuranyl)peroxy)ethyl]propenoate (ETPEP) serves as a chain transfer agent in the free radical polymerization of various monomers. It's used to produce α,ω-difunctional telomers via a radical addition-substitution-fragmentation transfer reaction. The chain transfer constants in these polymerizations vary with the monomer used, indicating the influence of the α-substituents of the monomer and transfer agent (Colombani & Chaumont, 1994).
Intermediate in Synthesis
Ethyl-2-(p-ethoxyphenyl) propenoate is an important intermediate for synthesizing cycloprothrin, a pesticide substitute. Its synthesis involves Friedel-Crafts reaction and Wittig G reaction, with conditions optimized for yield and product purity (Jianquan, 2007).
In Radical Polymerizations
Ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds are used as chain transfer reagents in the radical polymerizations of various monomers. They show no homopolymerizability but effectively modulate polymerization, with the polymers bearing specific end groups (Colombani, Beliard & Chaumont, 1996).
In Furan Diels-Alder Reactions
Difluorinated alkenoate ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate reacts rapidly with furan in the presence of a tin(IV) catalyst. These reactions are explored using density functional theory (DFT) calculations and have implications in the understanding of zwitterionic character development in reaction mechanisms (Griffith et al., 2006).
In Copolymerization
Amino ethyl-2-methyl propenoate is used to copolymerize with acrylonitrile, providing insights into the kinetics of copolymerization and degradation of the resultant polymers. This process is influenced by factors like solvent concentration and comonomer concentration, affecting the polymer's properties like fineness and tenacity (Hou et al., 2006).
[4 + 2] Annulation in Organic Synthesis
Ethyl 2-methyl-2,3-butadienoate, similar to this compound, is involved in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of tetrahydropyridines. This process is significant for the synthesis of highly functionalized organic compounds, exhibiting complete regioselectivity and high diastereoselectivities (Zhu, Lan & Kwon, 2003).
Synthesis of 1,4-Dihydropyridines
A novel synthesis method using ethyl propiolate and salicaldehydes in the presence of amines produces N-substituted 1,4-dihydropyridines. This domino reaction strategy, involving the use of ethyl 3-(2-formylphenoxy)propenoates, is significant for creating compounds with strong fluorescence properties (Cui, Wang, Lin & Wang, 2007).
Quantum Calculations and Molecular Analysis
Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate is studied using quantum calculations, providing insights into its molecular structure, NMR properties, and electronic characteristics. This research is pivotal in understanding the molecule's reactivity and potential applications in various fields (Ramazani, Sheikhi & Yahyaei, 2017).
Copolymer Synthesis
Novel copolymers involving trisubstituted ethylenes, such as methyl 2-cyano-3-phenyl-2-propenoates, are synthesized and characterized for their high glass transition temperatures. This study contributes to the understanding of copolymer chemistry and the role of dipolar character in polymer properties (Kim et al., 1999).
Radical Allylation
Ethyl 2-[(2,6,6-trimethylbicyclo[3.1.1]heptyl-3-yl)methyl]propenoate is investigated for its role in radical allylation reactions. These studies contribute to the understanding of reaction mechanisms and the synthesis of complex organic molecules (Darmency, Scanlan, Schaffner & Renaud, 2006).
Synthesis of 1H-Pyrazole-4-carboxylic Acids and Esters
Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, synthesized from related compounds, are explored for their use in creating novel chemical entities. X-ray diffraction analysis confirms the structural integrity of these compounds (Beck & Wright, 1987).
Regio- and Stereo-specific Preparation
The preparation of ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate demonstrates regio- and stereo-specific synthetic techniques. These methods are crucial in the development of en-4-ynoic acid derivatives, which include the trifluoromethyl group and have applications in organic synthesis (Qing & Zhang, 1997).
Investigation of Boron-Carbonyl Interaction
The reduction of an aryl-substituted 3-hydroxyacrylic acid ester by BH3, resulting in the propenoic acid ethyl ester, reveals an intermediate with a cyclic O-BH2 ← O═C< moiety. This study, using NMR spectroscopy, provides proof of boron-carbonyl interaction, enhancing understanding of organometallic chemistry (Islam, Ahmad, Liu, Försterling & Hossain, 2008).
Conformational Analysis of Anticancer Agents
Ethyl 3,4,5-trihydroxycinnamate is analyzed for its conformational properties, using Raman spectroscopy and MO calculations. This analysis is vital in understanding the stability and reactivity of polyphenolic cinnamic esters, which show antiproliferative activity against human adenocarcinoma cells (Sousa, Calheiros, Rio, Borges & Marques, 2006).
Crystal Structure Analysis
The crystal structure of ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate is determined, providing insights into its molecular arrangement and stability. This research contributes to the understanding of the physical properties of complex organic esters (Ramazani, Noshiranzadeh, Mahyari, Ślepokura, Lis, Ahankar & Amini, 2007).
Atmospheric Oxidation Study
A theoretical study on the OH radical-initiated atmospheric oxidation of ethyl acrylate (EA) reveals that the OH addition is more energetically favorable than H abstraction. This research helps in understanding the atmospheric chemistry of ethyl acrylate and its derivatives (Sun, Zhang, Hu, Chen & Wang, 2015).
Analysis of Amino Acid Enantiomers
Ethyl chloroformate and 2,2,2-trifluoroethyl chloroformate are used to derivatize amino acids into N(O)-alkoxycarbonyl alkyl esters for the rapid separation of enantiomeric isomers by capillary gas chromatography. This technique is significant for analyzing amino acid enantiomers (Abe, Fujimoto, Nishiyama, Terada & Nakahara, 1996).
Safety and Hazards
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylidenebutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOTVFSBHSWSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



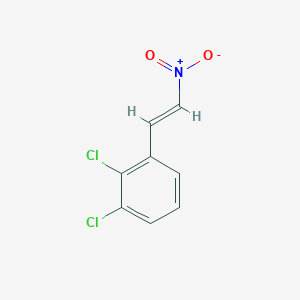



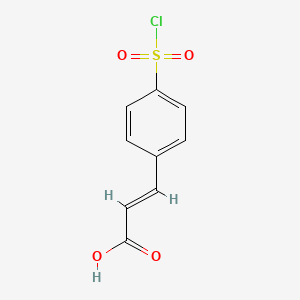
![Thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3379312.png)
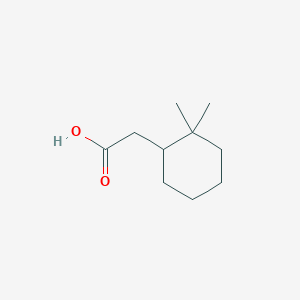
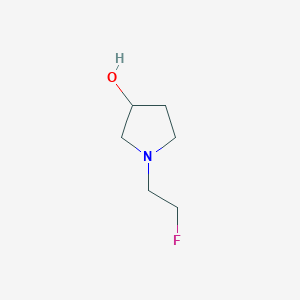



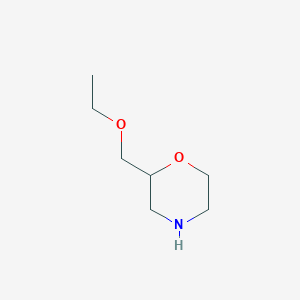
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-decahydroquinoline-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3379368.png)
![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)